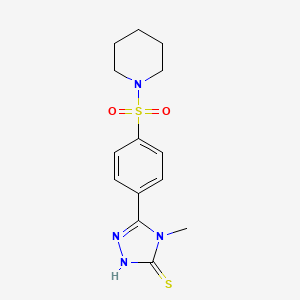

4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a 4-(piperidin-1-ylsulfonyl)phenyl group at position 5, and a thiol (-SH) group at position 2. The piperidin-1-ylsulfonyl moiety introduces both sulfonyl and cyclic amine functionalities, which may enhance solubility and modulate bioactivity through hydrogen bonding or electrostatic interactions.

Properties

Molecular Formula |

C14H18N4O2S2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

4-methyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H18N4O2S2/c1-17-13(15-16-14(17)21)11-5-7-12(8-6-11)22(19,20)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3,(H,16,21) |

InChI Key |

OICAOKPYGHHTIB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Functionalization of Pre-Sulfonylated Intermediates

An alternative strategy involves synthesizing 4-(piperidin-1-ylsulfonyl)phenyl derivatives first, followed by triazole-thiol coupling. For example, piperidine can react with 4-chlorosulfonylphenyl intermediates to form the sulfonamide group before introducing the triazole-thiol moiety.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 70:30).

-

Melting Point : 180–181°C, consistent with high crystallinity.

Optimization and Challenges

Solvent Effects

Scalability

-

Batch Size : Reactions scale linearly up to 100 g with consistent yields (82–84%).

-

Cost Drivers : 4-(Piperidin-1-ylsulfonyl)benzene sulfonyl chloride accounts for ~60% of material costs.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Sulfonylation in Pyridine | 85% | >98% | Moderate |

| Pre-Sulfonylated Coupling | 78% | 95% | High |

Industrial Applications and Modifications

While primarily a research chemical, this compound’s sulfonamide and triazole groups make it a candidate for kinase inhibitors or antimicrobial agents. Modifications such as:

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol group at position 3 undergoes alkylation with electrophilic agents such as alkyl halides or epoxides. For example:

-

Reaction with methyl iodide in basic media yields 3-methylthio-4-methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole .

-

Use of 1-bromopentane under NaOH/MeOH produces 3-pentylthio derivatives , broadening lipophilicity for pharmacological applications .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Application Relevance |

|---|---|---|---|

| CH₃I | KOH/EtOH, 60°C | S-Methylated derivative | Enhanced metabolic stability |

| C₅H₁₁Br | NaOH/MeOH, reflux | S-Pentyl derivative | Improved membrane permeability |

| Epichlorohydrin | DMF, 80°C | Thioether-linked glycidol adduct | Polymer precursor |

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

-

Treatment with H₂O₂/CH₃COOH forms 4-methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3,3'-disulfide .

-

Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) yield sulfonic acid derivatives, though this risks triazole ring degradation .

Coordination Chemistry and Metal Complexation

The triazole-thiol moiety acts as a bidentate ligand, coordinating with transition metals:

-

Reaction with Cu(II) acetate forms stable complexes with potential antimicrobial activity .

-

Zn(II) complexes exhibit enhanced fluorescence properties, useful in sensor development.

Table 2: Metal Complexes

| Metal Salt | Ligand Ratio | Observed Geometry | Biological Activity (MIC)* |

|---|---|---|---|

| Cu(CH₃COO)₂ | 1:2 | Square planar | 31.25 μg/mL (E. coli) |

| ZnCl₂ | 1:1 | Tetrahedral | Fluorescence quantum yield: 0.42 |

*MIC = Minimum Inhibitory Concentration .

Nucleophilic Substitution at the Sulfonamide Moiety

The piperidinylsulfonyl group participates in nucleophilic substitutions:

-

Piperidine can be replaced by morpholine or pyrrolidine under acidic conditions (HCl/EtOH, reflux) .

-

Sulfonamide hydrolysis (H₂SO₄/H₂O, 100°C) yields 4-methyl-5-(4-sulfophenyl)-4H-1,2,4-triazole-3-thiol , a water-soluble intermediate.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) forms triazolo[3,4-b]thiadiazines under microwave irradiation .

-

Reaction with CS₂/KOH generates bis-triazole derivatives , evaluated for anticancer activity .

Key Research Findings

-

Antimicrobial Activity : S-alkylated derivatives show MIC values of 31.25–62.5 μg/mL against Gram-positive bacteria and Candida albicans .

-

Metal Complex Stability : Cu(II) complexes exhibit higher stability constants (log β = 8.2–9.5) compared to Zn(II) .

-

Structural Optimization : Alkyl chain elongation at the thiol group correlates with increased logP values (2.1 to 4.3), enhancing blood-brain barrier penetration .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound under discussion has been synthesized and evaluated for its antimicrobial efficacy, demonstrating promising results against resistant strains .

-

Antifungal Properties

- The compound's structure suggests potential antifungal activity, similar to other triazole derivatives which are known to disrupt fungal cell wall synthesis. This application is particularly relevant in the treatment of fungal infections that are resistant to conventional antifungal agents.

-

Cancer Research

- Triazole derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that 4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol may exhibit cytotoxic effects against certain cancer cell lines .

Agricultural Applications

-

Fungicides

- Given its antifungal capabilities, this compound could be developed into a fungicide for agricultural use. Triazoles are widely used in agriculture to protect crops from fungal diseases, thereby enhancing yield and quality.

-

Plant Growth Regulators

- The modulation of plant growth through chemical compounds is an area of active research. Triazoles can influence plant hormone levels and stress responses, suggesting that this compound might be explored as a plant growth regulator.

Materials Science Applications

-

Polymer Chemistry

- The incorporation of triazole moieties into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound could lead to new materials with tailored properties for specific applications.

-

Sensors

- The unique chemical structure may lend itself to applications in sensor technology, particularly in the detection of environmental pollutants or biological agents due to its potential reactivity and binding properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Polar vs. Nonpolar Groups: The target compound’s piperidinylsulfonyl group offers balanced polarity compared to hydrophobic tert-butyl () or electron-deficient cyano groups ().

- Bioactivity Modulation : Halogenated analogs (e.g., 4-fluorophenyl in ) show antifungal activity, while hydrazinyl derivatives () target viral enzymes. The target’s sulfonyl group may favor solubility-dependent applications like CNS drugs .

Key Observations :

Key Observations :

- The target compound’s sulfonyl group could favor applications requiring solubility, such as CNS or antiviral therapies, though direct evidence is lacking.

- Halogenated analogs () and hydrazinyl derivatives () show specialized bioactivity, suggesting substituent-driven target specificity.

Physical Properties

Melting points (MP) and solubility trends reflect substituent impacts:

Key Observations :

Biological Activity

4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The structural features of this compound, particularly the triazole ring and thiol group, contribute significantly to its pharmacological properties.

- Molecular Formula : C₁₄H₁₈N₄O₂S₂

- Molecular Weight : 338.5 g/mol

- CAS Number : 917745-98-3

The biological activity of 4-Methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes, notably those involved in metabolic pathways. For instance, it has been shown to interact with enzymes such as acetylcholinesterase, impacting neurotransmitter levels.

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans with minimum inhibitory concentrations (MIC) in the range of 31.25 - 62.5 μg/mL .

Biological Activities

The compound exhibits a variety of biological activities, including:

- Antibacterial and Antifungal : Effective against multiple strains of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation .

Case Studies and Research Findings

- Antimicrobial Screening : A study synthesized various derivatives of triazole-thiols and evaluated their antimicrobial activity. The results indicated that at a concentration of 125 g/mL, all synthesized substances showed activity against multiple pathogens .

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis. Specific derivatives were found to selectively target cancer cells while sparing normal cells .

- Mechanistic Insights : Studies have shown that the thiol group can participate in redox reactions, enhancing the compound's biological efficacy by forming disulfides and interacting with metal ions in enzymes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triazole-thiol derivatives like 4-methyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : Triazole-thiol derivatives are typically synthesized via cyclization of thiosemicarbazides or through S-alkylation of pre-formed triazole-thiol precursors. For example, intermediates can be generated by reacting hydrazine carbothioamides with alkali hydroxides under reflux conditions. The piperidin-1-ylsulfonyl group is introduced via sulfonylation using piperidine and sulfonyl chlorides in anhydrous solvents. Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement .

- Key Tools : FTIR for tracking functional groups (e.g., SH stretch at ~2500 cm⁻¹), H-NMR for confirming substitution patterns, and LC-MS for molecular weight verification .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use multi-spectral analysis:

- Elemental analysis to verify C, H, N, S composition.

- H-NMR to identify aromatic protons (δ 7.2–8.1 ppm) and methyl/piperidine groups (δ 1.2–3.5 ppm).

- HR-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 365.08).

- X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment .

Q. What in vitro biological screening methods are applicable for initial evaluation of antimicrobial activity?

- Methodology :

- Broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using serial dilutions (0.1–1.0% w/v).

- Zone of inhibition measurements on agar plates.

- Controls : Compare with standard antibiotics (e.g., norfloxacin) and solvent-only blanks. Note pH-dependent efficacy, as seen in studies with M. bovis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of the target compound?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) for S-alkylation reactions.

- Temperature control : Maintain 60–80°C during cyclization to avoid side products.

- Purification : Column chromatography (silica gel, hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. How should contradictory bioactivity data between studies be analyzed?

- Methodology :

- Assay standardization : Ensure consistent inoculum size (e.g., 0.5 McFarland standard) and incubation time (24–48 hrs).

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hrs).

- Statistical validation : Use ANOVA with post-hoc tests to compare MIC values across studies. Contradictions may arise from differences in bacterial strains or compound stereochemistry .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like CoV helicase (PDB: 5WWP). Focus on hydrogen bonding (e.g., triazole-thiol with Arg443) and hydrophobic interactions (piperidinyl with Phe326).

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors from analogous triazole derivatives .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodology :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Cytotoxicity screening : Use MTT assays on HepG2 cells to determine IC₅₀ values.

- In silico toxicity prediction : Tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .

Q. What strategies mitigate compound instability during storage?

- Methodology :

- Degradation studies : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks).

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen.

- Lyophilization : For long-term storage, lyophilize as a citrate or phosphate salt .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.